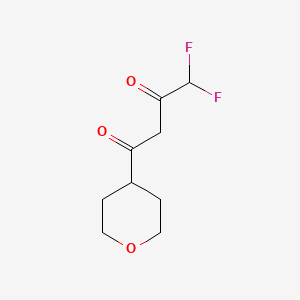![molecular formula C16H24N2O3 B6609652 tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate CAS No. 2870659-60-0](/img/structure/B6609652.png)
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a tetrahydroquinoline moiety, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate typically involves the following steps:
Formation of the Tetrahydroquinoline Moiety: The starting material, 1,2,3,4-tetrahydroquinoline, is synthesized through the reduction of quinoline using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Attachment of the Ethyl Group: The tetrahydroquinoline is then reacted with ethylene oxide under basic conditions to introduce the ethyl group, forming 2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethanol.
Formation of the Carbamate: The final step involves the reaction of 2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the reduction of the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neuroprotection and anti-inflammatory activity.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It is explored for its effects on neurological disorders, inflammation, and other medical conditions.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The pathways involved include modulation of neurotransmitter systems, inhibition of inflammatory mediators, and interaction with cellular signaling pathways.
類似化合物との比較
Similar Compounds
tert-butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yloxy)ethyl]carbamate: Similar structure with an isoquinoline moiety instead of quinoline.
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)propyl]carbamate: Similar structure with a propyl group instead of an ethyl group.
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)butyl]carbamate: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate is unique due to its specific combination of functional groups and the presence of the tetrahydroquinoline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)17-8-9-20-13-10-12-6-4-5-7-14(12)18-11-13/h4-7,13,18H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZSAQVWGGAIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1CC2=CC=CC=C2NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609573.png)

![3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)


![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)


![1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid](/img/structure/B6609654.png)

![7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B6609659.png)
![6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609665.png)
![tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6609670.png)
